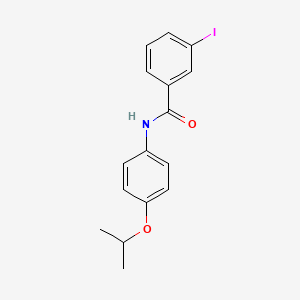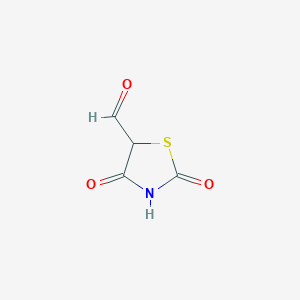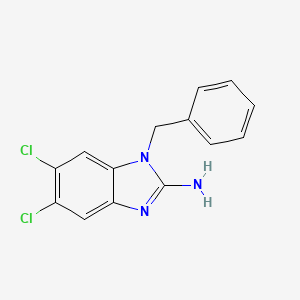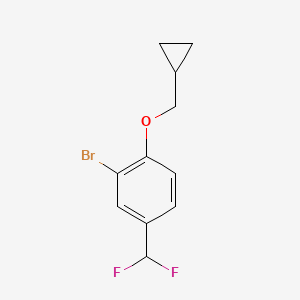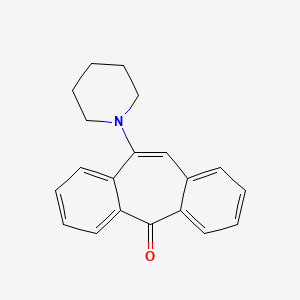
10-Piperidinyl-5-dibenzosuberenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Piperidinyl-5-dibenzosuberenone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by a dibenzo[a,d]cycloheptene core with a piperidinyl group attached, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Piperidinyl-5-dibenzosuberenone typically involves a multi-step process. One common method includes the reaction of 2’-bromoacetophenones with 2-formylphenylboronic acids in the presence of palladium acetate (Pd(OAc)2) and a phosphine ligand (CataCXium PIntB L8). This reaction forms biaryl compounds, which are then subjected to an acid/base-promoted intramolecular aldol condensation to yield the desired dibenzo[a,d]cyclohepten-5-one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-Piperidinyl-5-dibenzosuberenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
10-Piperidinyl-5-dibenzosuberenone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antihistaminic and antiserotonergic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 10-Piperidinyl-5-dibenzosuberenone involves its interaction with specific molecular targets. It acts as an antagonist at histamine H1 receptors and serotonin receptors, thereby inhibiting the effects of these neurotransmitters. This interaction can lead to various therapeutic effects, such as reducing allergic reactions and modulating mood .
Comparación Con Compuestos Similares
Similar Compounds
Cyproheptadine: A closely related compound with similar antihistaminic properties.
Cyclobenzaprine: Another related compound used as a muscle relaxant.
Uniqueness
10-Piperidinyl-5-dibenzosuberenone is unique due to its specific structural features and versatile applications. Its ability to interact with multiple receptor types makes it a valuable compound for various therapeutic and research purposes.
Propiedades
Número CAS |
37439-92-2 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C20H19NO/c22-20-16-9-3-2-8-15(16)14-19(21-12-6-1-7-13-21)17-10-4-5-11-18(17)20/h2-5,8-11,14H,1,6-7,12-13H2 |
Clave InChI |
KIPXMFZJKGQNDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
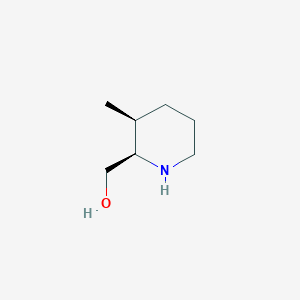
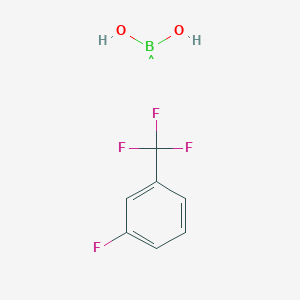

![1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one](/img/structure/B8453222.png)
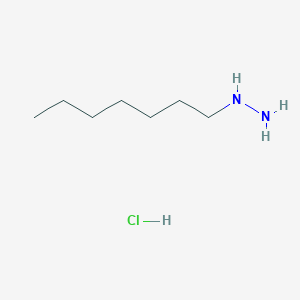

propanedioate](/img/structure/B8453233.png)
![N-ethylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8453240.png)
